![molecular formula C25H24N4O2S B2776815 N-(3-methoxyphenyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 422532-50-1](/img/structure/B2776815.png)
N-(3-methoxyphenyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide
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Description
N-(3-methoxyphenyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, also known as MPQTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Structural and Co-crystal Studies
Quinoline derivatives, including those with amide bonds similar to our compound of interest, have been studied for their ability to form co-crystals with aromatic diols, which could have implications for pharmaceutical design and material science. For instance, the structural study of quinoline derivatives has shown the formation of 1:1 co-crystals with aromatic diols, demonstrating the potential of these compounds in the development of new crystalline materials with desired properties (Karmakar et al., 2009).
Antitumor and Anticancer Activity
A significant area of research for compounds within this chemical family involves their antitumor and anticancer potential. Studies have described the synthesis and evaluation of quinazoline derivatives for their activity against various cancer cell lines. For example, a study on the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds reported extensive-spectrum antitumor efficiency against several cell lines, highlighting the potential of these compounds in cancer therapy (Mohamed et al., 2016).
Synthesis and Biological Activity
The synthesis and biological activities of quinazoline derivatives have been a focal point, with studies exploring various synthetic routes and the resulting biological effects. Research on the synthesis of the antitumor compound CP724,714, which is related to the compound , describes practical methods for its synthesis and highlights the importance of such compounds in developing treatments for cancer (Bang-guo, 2008).
Antimicrobial and Antiviral Activities
Quinazoline derivatives also show promise in antimicrobial and antiviral applications. A study on the rapid synthesis and antiviral activity of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation demonstrated the potential of such compounds against Tobacco mosaic virus (TMV), suggesting their usefulness in developing antiviral agents (Luo et al., 2012).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-31-20-11-7-10-19(16-20)27-23(30)17-32-25-28-22-13-6-5-12-21(22)24(29-25)26-15-14-18-8-3-2-4-9-18/h2-13,16H,14-15,17H2,1H3,(H,27,30)(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYBKSHLXYWHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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